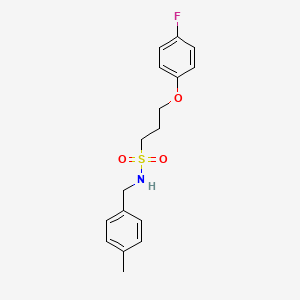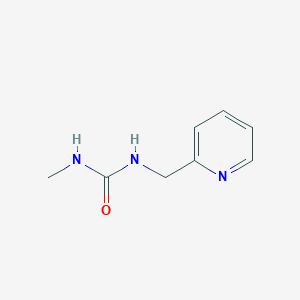
1-Methyl-3-(pyridin-2-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antiproliferative Agents
1-Methyl-3-(pyridin-2-ylmethyl)urea derivatives have been designed and synthesized to serve as antiproliferative agents. These compounds have shown significant effects in inhibiting the proliferation of various cancer cell lines, including A549, HCT-116, and PC-3 . The antiproliferative activity is a crucial aspect of cancer treatment research, aiming to halt the growth and spread of cancer cells.
Apoptosis Induction
Further studies on these urea derivatives have confirmed their ability to induce apoptosis in cancer cells . Apoptosis, or programmed cell death, is a targeted approach to eliminate cancer cells without affecting healthy cells, making it a valuable application in cancer therapy.
Cell Cycle Arrest
The compounds have also been observed to arrest the cell cycle in the G1 phase . This application is significant as controlling the cell cycle can prevent the replication of cancer cells, providing another strategy to combat cancer growth.
BRAF Inhibitors
Some derivatives of 1-Methyl-3-(pyridin-2-ylmethyl)urea have potential as BRAF inhibitors . BRAF is a protein that, when mutated, can contribute to cancer development. Inhibiting this protein can be an effective way to treat cancers with BRAF mutations.
Synthesis of Anticancer Agents
The synthesis process of these urea derivatives is itself an important application. It allows for the creation of new anticancer agents that can be further optimized for increased efficacy and selectivity .
Medicinal Chemistry
In medicinal chemistry, the diaryl urea fragments are essential components. The design and synthesis of 1-Methyl-3-(pyridin-2-ylmethyl)urea derivatives contribute to the development of new drugs with potential anticancer properties .
Targeted Drug Design
These compounds are part of a broader effort in targeted drug design. By focusing on specific molecular targets expressed in cancer cells, researchers aim to develop treatments that are more effective and have fewer side effects .
Chemotype Development
The 1-Methyl-3-(pyridin-2-ylmethyl)urea skeleton is considered a new chemotype for designing effective antiproliferative agents. This opens up possibilities for the discovery of novel therapeutic compounds .
Mécanisme D'action
Target of Action
Similar compounds have been evaluated for their antiproliferative activity against various cancer cell lines
Mode of Action
For instance, in the Biginelli Reaction, an aldehyde, a ß-ketoester, and urea undergo an acid-catalyzed, three-component reaction to synthesize dihydropyrimidones . This suggests that 1-Methyl-3-(pyridin-2-ylmethyl)urea might interact with its targets through similar chemical reactions.
Biochemical Pathways
For example, urea is a key component in the urea cycle, a series of biochemical reactions in the liver that convert ammonia into urea .
Result of Action
Similar compounds have demonstrated significant antiproliferative effects on various cancer cell lines . This suggests that 1-Methyl-3-(pyridin-2-ylmethyl)urea might also exhibit antiproliferative activity, potentially by interfering with cell division or other cellular processes.
Propriétés
IUPAC Name |
1-methyl-3-(pyridin-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-9-8(12)11-6-7-4-2-3-5-10-7/h2-5H,6H2,1H3,(H2,9,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUZFXRWRWTGQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCC1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-(pyridin-2-ylmethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanecarboxamide](/img/structure/B3009004.png)
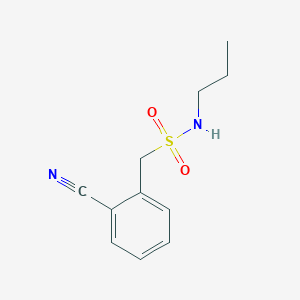
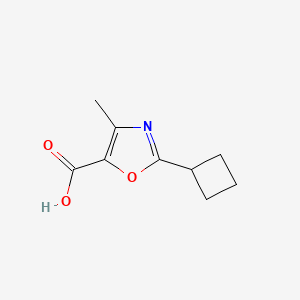
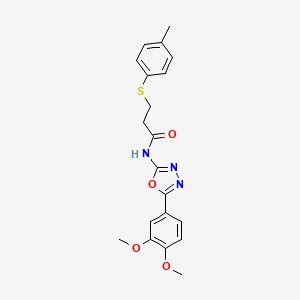
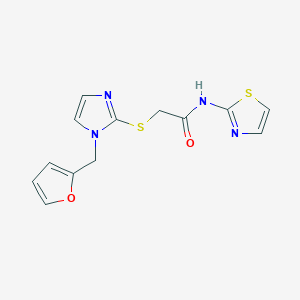
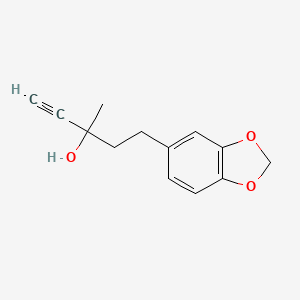
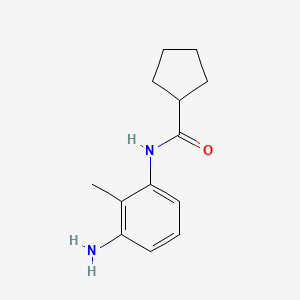
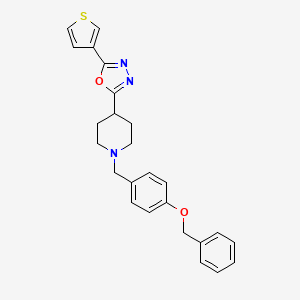
![4-methoxy-1-(2-methylphenyl)-N-[(4-methylphenyl)methyl]-6-oxopyridazine-3-carboxamide](/img/structure/B3009017.png)
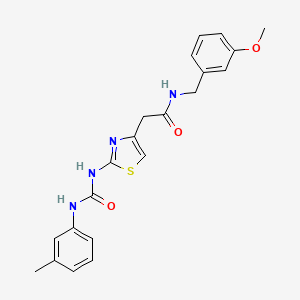


![N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-{2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide](/img/structure/B3009021.png)
